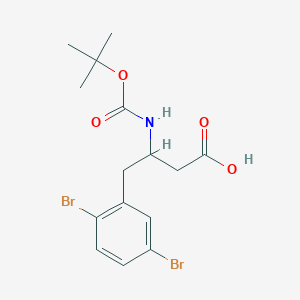

3-(Boc-amino)-4-(2,5-dibromophenyl)butyric Acid

Description

Properties

Molecular Formula |

C15H19Br2NO4 |

|---|---|

Molecular Weight |

437.12 g/mol |

IUPAC Name |

4-(2,5-dibromophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |

InChI |

InChI=1S/C15H19Br2NO4/c1-15(2,3)22-14(21)18-11(8-13(19)20)7-9-6-10(16)4-5-12(9)17/h4-6,11H,7-8H2,1-3H3,(H,18,21)(H,19,20) |

InChI Key |

GFBOIJDKROGECN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=C(C=CC(=C1)Br)Br)CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 3-(Boc-amino)-4-(2,5-dibromophenyl)butyric Acid

Detailed Synthetic Route

Step 1: Starting Material Preparation

The synthesis often starts from phenylacetic acid derivatives or related precursors that allow selective bromination at the 2,5-positions on the phenyl ring. Bromination can be achieved using bromine (Br2) or N-bromosuccinimide (NBS) in halogenated solvents under controlled conditions to yield 2,5-dibromophenyl intermediates.

Step 2: Amino Group Protection

The amino group is protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted side reactions during subsequent synthetic steps. This is typically done by reacting the amino precursor with di-tert-butyl dicarbonate (Boc2O) in an organic solvent such as dichloromethane, often catalyzed by 4-dimethylaminopyridine (DMAP) or a similar base.

Step 3: Coupling and Chain Elongation

Reductive amination or amide coupling reactions are employed to attach the butyric acid backbone to the Boc-protected amino group and the dibromophenyl moiety. This may involve the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Step 4: Purification

Purification is achieved by recrystallization from ethanol/water mixtures or flash chromatography using silica gel with ethyl acetate/hexane mixtures to reach a purity level exceeding 95%.

Industrial Production Considerations

Industrial synthesis of this compound may utilize:

- Large-scale batch or continuous flow reactors.

- Optimized reaction conditions to maximize yield and minimize by-product formation.

- Automated purification systems such as preparative HPLC or crystallization technologies.

- Strict quality control using HPLC and spectroscopic methods to ensure batch-to-batch consistency.

Reaction Conditions and Functionalization

Functionalization of the Dibromophenyl Group

The 2,5-dibromophenyl moiety facilitates regioselective cross-coupling reactions, especially at the para-bromine site, enabling further molecular complexity through Suzuki, Stille, or Buchwald-Hartwig coupling reactions.

Oxidation and Reduction Pathways

| Reaction | Reagents | Target Site | Outcome | Notes |

|---|---|---|---|---|

| Jones oxidation | CrO₃ in H₂SO₄ | α-Carbon oxidation | Ketone formation | Limited utility due to side reactions |

| NaBH₄ reduction | Sodium borohydride in methanol | Carboxylic acid to alcohol | Low yield (<20%) | Requires prior activation |

Oxidation is less common due to decomposition risks; reductions are impractical without derivatization.

Analytical Characterization

Purity Assessment

- Reverse-phase High-Performance Liquid Chromatography (HPLC) using a C18 column.

- Mobile phase typically acetonitrile/water with 0.1% trifluoroacetic acid (TFA).

- Purity target: >95%.

Structural Confirmation

- Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C).

- Mass Spectrometry (MS) for molecular weight confirmation.

- Infrared (IR) spectroscopy for functional group verification.

Comparative Reactivity with Analogous Compounds

| Compound | Key Reaction Differences |

|---|---|

| 3-(Boc-amino)-4-(3,5-dibromophenyl)butyric acid | Enhanced Suzuki coupling rates at meta-bromine |

| 3-(Boc-amino)-4-(2,4-dichlorophenyl)butyric acid | Reduced oxidative stability |

The 2,5-dibromo substitution pattern in the target compound favors regioselective coupling and offers distinct reactivity compared to other halogenated analogues.

Summary Table: Preparation Method Key Points

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Bromination | Br2 or NBS in halogenated solvent | Selective 2,5-dibromination |

| Boc Protection | Boc2O, DMAP catalyst, dichloromethane | Amino group protection |

| Coupling | EDCI or DCC, suitable solvent | Attaches butyric acid backbone |

| Purification | Recrystallization or flash chromatography | Achieves >95% purity |

| Storage | 0–6°C, airtight, light-protected containers | Prevents degradation |

Chemical Reactions Analysis

Deprotection Reactions

The Boc (tert-butyloxycarbonyl) group serves as a temporary protective moiety for the amine, enabling selective reactions at other sites. Deprotection is typically achieved under acidic conditions:

| Reaction | Reagents/Conditions | Outcome | Applications |

|---|---|---|---|

| Acidic cleavage | Trifluoroacetic acid (TFA) in dichloromethane (DCM) at 0–25°C | Free amine generation | Peptide synthesis, drug intermediate preparation |

| Hydrochloric acid treatment | 4M HCl in dioxane, 2–4 hours | Deprotection with simultaneous protonation | Streamlined synthesis of charged intermediates |

Deprotection kinetics depend on solvent polarity and temperature, with TFA offering faster reaction rates compared to HCl.

Coupling Reactions

The carboxylic acid group participates in amide bond formation, a critical step in peptide synthesis and pharmaceutical derivatization:

| Reaction | Reagents/Conditions | Key Parameters | Yield Optimization |

|---|---|---|---|

| EDC/HOBt-mediated coupling | Ethylcarbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DMF, 0°C to RT | pH 6–7, anhydrous conditions | >85% yield with stoichiometric reagent ratios |

| DCC activation | Dicyclohexylcarbodiimide (DCC) in THF | Requires scavengers (e.g., DMAP) | 70–80% yield, limited by byproduct formation |

These reactions are pH-sensitive, with optimal performance near neutrality to avoid premature Boc deprotection.

Functionalization of the Dibromophenyl Group

The 2,5-dibromophenyl moiety enables cross-coupling reactions, enhancing molecular complexity:

The bromine substituents’ positions (2,5-) favor regioselective coupling at the para-bromine site due to steric and electronic factors .

Oxidation and Reduction Pathways

The compound’s backbone allows selective modifications:

| Reaction | Reagents | Target Site | Outcome |

|---|---|---|---|

| Jones oxidation | CrO₃ in H₂SO₄ | α-Carbon oxidation | Ketone formation (limited utility due to side reactions) |

| NaBH₄ reduction | Sodium borohydride in methanol | Carboxylic acid to alcohol (rare) | Low yield (<20%), requires prior activation |

Oxidation reactions are less common due to competing decomposition pathways, while reductions are impractical without prior derivatization.

Stability and Side Reactions

-

Thermal decomposition : Prolonged heating above 100°C leads to Boc group degradation.

-

Hydrolysis : The carboxylic acid undergoes slow esterification in alcoholic solvents unless stabilized.

-

Light sensitivity : The dibromophenyl group promotes photodegradation; reactions require amber glassware .

Comparative Reactivity with Analogues

The 2,5-dibromo substitution pattern distinguishes this compound from related derivatives:

| Compound | Key Reaction Differences |

|---|---|

| 3-(Boc-amino)-4-(3,5-dibromophenyl)butyric acid | Enhanced Suzuki coupling rates at meta-bromine |

| 3-(Boc-amino)-4-(2,4-dichlorophenyl)butyric acid | Reduced oxidative stability |

Scientific Research Applications

3-(Boc-amino)-4-(2,5-dibromophenyl)butyric Acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(Boc-amino)-4-(2,5-dibromophenyl)butyric Acid involves its interaction with specific molecular targets. The Boc-protected amino group can be deprotected under acidic conditions, allowing the free amino group to participate in various biochemical pathways. The dibromophenyl group may interact with enzymes or receptors, influencing their activity.

Comparison with Similar Compounds

Structural and Molecular Properties

The table below compares key structural features and molecular properties of 3-(Boc-amino)-4-(2,5-dibromophenyl)butyric Acid with related compounds:

| Compound Name | Substituent(s) on Phenyl Ring | Molecular Formula | Molecular Weight | Key Features |

|---|---|---|---|---|

| This compound | 2,5-dibromo | C15H18Br2NO4* | ~440.13* | High lipophilicity; steric hindrance |

| Boc-(R)-3-Amino-4-(4-bromophenyl)butyric Acid | 4-bromo | C15H19BrNO4 | 357.22 | Single bromine; lower steric demand |

| Boc-(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic Acid | 2,4,5-trifluoro | C15H18F3NO4 | 333.31 | Electron-withdrawing fluorines; enhanced stability |

| 3-(Boc-amino)-4-[3,5-bis(trifluoromethyl)phenyl]butyric Acid | 3,5-bis(trifluoromethyl) | C17H18F6NO4 | 438.32 | Extreme hydrophobicity; strong electron-withdrawing effects |

| Boc-(R)-3-Amino-4-(2-fluorophenyl)butyric Acid | 2-fluoro | C15H20FNO4 | 297.32 | Smaller halogen; reduced molecular weight |

*Estimated based on bromine’s atomic mass (~79.9 g/mol) and analogous structures .

Key Observations:

- Halogen Type and Position: The 2,5-dibromo substitution in the target compound increases steric bulk and lipophilicity compared to mono-halogenated analogs (e.g., 4-bromo or 2-fluoro derivatives). This may reduce solubility in aqueous media but enhance membrane permeability .

- Electronic Effects : Bromine’s moderate electron-withdrawing nature contrasts with fluorine’s stronger electronegativity. The 2,5-dibromo arrangement could modulate aromatic ring reactivity in coupling reactions .

Boc-(R)-3-Amino-4-(4-bromophenyl)butyric Acid (CAS 270062-85-6)

- Applications : Used in synthesizing GSK 923295, a selective inhibitor of centromere-associated protein E. The single bromine facilitates targeted interactions in enzyme binding pockets .

- Synthesis : Likely involves Buchwald-Hartwig amination or Suzuki coupling for bromophenyl introduction, followed by Boc protection .

3-(Boc-amino)-4-(2,6-dichlorophenyl)butyric Acid (CAS SY224989)

- Key Difference : Chlorine atoms (vs. bromine) reduce molecular weight and alter steric/electronic profiles. Dichloro derivatives are often used in agrochemicals due to enhanced stability .

Boc-(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic Acid (CAS 486460-00-8)

- Advantages : Fluorine’s small size and high electronegativity improve metabolic stability and bioavailability in drug candidates. The trifluoro substitution is common in CNS-targeted molecules .

Physicochemical and Stability Data

| Compound | pKa (Predicted) | Storage Conditions | Solubility (Predicted) |

|---|---|---|---|

| This compound | ~4.5 | 2–8°C (analogous) | Low in water; soluble in DMSO |

| Boc-(S)-3-Amino-4-(4-bromophenyl)butyric Acid | 4.40 ± 0.10 | 2–8°C | Moderate in organic solvents |

| Boc-(R)-3-Amino-4-(2-fluorophenyl)butyric Acid | 4.40 ± 0.10 | Room temperature | Higher than brominated analogs |

Biological Activity

3-(Boc-amino)-4-(2,5-dibromophenyl)butyric acid is a synthetic compound with significant potential in medicinal chemistry. Its unique structural features, including the tert-butoxycarbonyl (Boc) protecting group and the dibromophenyl moiety, suggest a range of biological activities. This article reviews its biological activity, focusing on its pharmacological applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 392.09 g/mol. The presence of bromine atoms enhances its lipophilicity and may contribute to its biological interactions.

Pharmacological Applications

- Anticancer Activity : Preliminary studies indicate that compounds with similar structures exhibit antiproliferative effects against various cancer cell lines. For instance, derivatives containing dibromophenyl groups have shown cytotoxicity in breast cancer (MCF-7) and lung cancer (A549) cell lines, suggesting that this compound may possess similar properties .

- Neuroprotective Effects : Compounds in this class are being explored for their potential in treating neurological disorders. Their ability to cross the blood-brain barrier and modulate neurotransmitter systems is under investigation .

- Anti-inflammatory Properties : Some derivatives have demonstrated anti-inflammatory effects by inhibiting pathways associated with cytokine production, making them potential candidates for treating inflammatory diseases .

The biological activity of this compound may be attributed to several mechanisms:

- Inhibition of Cell Proliferation : Similar compounds have been shown to induce apoptosis in cancer cells by activating caspase pathways.

- Modulation of Signaling Pathways : The compound may interact with key signaling pathways such as PI3K/Akt and mTOR, which are crucial for cell growth and survival .

- Antioxidant Activity : Some studies suggest that derivatives can scavenge free radicals, contributing to their protective effects against oxidative stress in cells .

Case Studies

- Study on Cytotoxicity : A study evaluated the cytotoxic effects of various Boc-protected amino acids on MCF-7 and A549 cells. Results indicated that modifications at the aromatic ring significantly influenced cytotoxicity levels, with dibrominated compounds showing enhanced activity compared to their non-brominated counterparts .

- Neuroprotective Screening : In a model simulating neurodegenerative conditions, this compound was tested for its ability to protect neuronal cells from glutamate-induced toxicity. The compound exhibited significant protective effects, reducing cell death by approximately 40% at optimal concentrations .

Data Table: Biological Activities Overview

Q & A

Q. What are the recommended synthetic routes for preparing 3-(Boc-amino)-4-(2,5-dibromophenyl)butyric Acid?

Methodological Answer: The synthesis typically involves:

- Step 1 : Bromination of a phenylacetic acid precursor (e.g., 2,5-dibromophenylacetic acid derivatives) using bromine or NBS (N-bromosuccinimide) in a halogenated solvent .

- Step 2 : Introduction of the Boc-protected amino group via reductive amination or coupling reactions. For example, Boc-protected β-amino acids can be synthesized using tert-butoxycarbonyl (Boc) anhydride in dichloromethane with a catalyst like DMAP .

- Step 3 : Purification via recrystallization (e.g., using ethanol/water mixtures) or flash chromatography (silica gel, ethyl acetate/hexane) to achieve >95% purity .

Q. How can the purity and structure of this compound be validated?

Methodological Answer:

Q. What are the key stability considerations for storing this compound?

Methodological Answer:

- Storage : Store at 0–6°C in airtight, light-protected containers to prevent degradation of the Boc group and brominated aromatic ring .

- Stability Tests : Monitor via TLC or HPLC every 6 months; degradation products may include de-Boc derivatives or debrominated byproducts .

Advanced Research Questions

Q. How can researchers resolve low coupling efficiency when using this compound in peptide synthesis?

Methodological Answer: Low coupling efficiency may arise from steric hindrance from the dibromophenyl group or Boc-protection. Mitigation strategies include:

- Activation : Use HATU or PyBOP as coupling reagents in DMF to enhance reactivity .

- Deprotection Optimization : Remove the Boc group with 4M HCl in dioxane (1–2 hours, 0°C) to minimize side reactions .

- Solvent Selection : Switch to polar aprotic solvents like DMF or DMSO to improve solubility of the bulky intermediate .

Q. How should contradictory NMR data (e.g., unexpected splitting of aromatic protons) be interpreted?

Methodological Answer:

- Potential Causes :

- Validation : Compare experimental data with computational predictions (e.g., DFT-based NMR simulations) .

Q. What strategies optimize the regioselective bromination of the phenyl ring during precursor synthesis?

Methodological Answer:

- Directing Groups : Use meta-directing groups (e.g., acetyl or carboxylic acid) to favor 2,5-dibromination .

- Catalysis : Employ FeBr or ZnBr to enhance selectivity in halogenated solvents (e.g., CCl) .

- Monitoring : Track reaction progress with GC-MS or inline IR to halt at the dibrominated stage and avoid over-bromination .

Experimental Design and Applications

Q. How can this compound be applied in drug discovery (e.g., kinase inhibitors or PROTACs)?

Methodological Answer:

- Kinase Inhibitors : The dibromophenyl group enhances hydrophobic binding to ATP pockets. Design assays using recombinant kinases (e.g., EGFR or BTK) with fluorescence polarization to measure IC .

- PROTACs : Conjugate via the carboxylic acid group to E3 ligase ligands (e.g., thalidomide derivatives) using EDCI/HOBt-mediated coupling .

Q. What are the challenges in scaling up synthesis, and how can they be addressed?

Methodological Answer:

- Bromination Safety : Use flow chemistry to control exothermic bromination reactions and reduce hazards .

- Cost Reduction : Replace NBS with elemental bromine in a closed-loop system for large-scale dibromination .

- Purification : Switch from column chromatography to recrystallization (ethanol/water) for cost-effective scaling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.